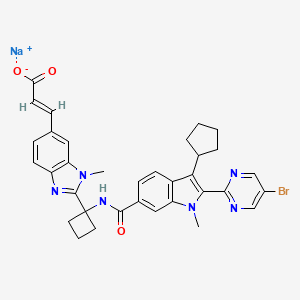

Deleobuvir Sodium

Beschreibung

Eigenschaften

CAS-Nummer |

1370023-80-5 |

|---|---|

Molekularformel |

C34H32BrN6NaO3 |

Molekulargewicht |

675.5 g/mol |

IUPAC-Name |

sodium (E)-3-[2-[1-[[2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carbonyl]amino]cyclobutyl]-3-methylbenzimidazol-5-yl]prop-2-enoate |

InChI |

InChI=1S/C34H33BrN6O3.Na/c1-40-26-17-22(10-11-24(26)29(21-6-3-4-7-21)30(40)31-36-18-23(35)19-37-31)32(44)39-34(14-5-15-34)33-38-25-12-8-20(9-13-28(42)43)16-27(25)41(33)2;/h8-13,16-19,21H,3-7,14-15H2,1-2H3,(H,39,44)(H,42,43);/q;+1/p-1/b13-9+; |

InChI-Schlüssel |

YJADTGFGJMFOLM-KJEVSKRMSA-M |

Isomerische SMILES |

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)[O-])C(=C1C6=NC=C(C=N6)Br)C7CCCC7.[Na+] |

Kanonische SMILES |

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)[O-])C(=C1C6=NC=C(C=N6)Br)C7CCCC7.[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Deleobuvir Sodium: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deleobuvir (formerly known as BI 207127) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Developed by Boehringer Ingelheim, it was investigated as a potential direct-acting antiviral agent for the treatment of chronic HCV infection. Deleobuvir binds to a distinct allosteric site on the NS5B enzyme known as thumb pocket 1, inducing a conformational change that ultimately inhibits viral RNA replication.[1][3] Despite showing promising antiviral activity, particularly against genotype 1b, its development was discontinued in 2013 after Phase III clinical trial results did not demonstrate sufficient efficacy, especially in patients with genotype 1a or in interferon-free regimens without ribavirin.[2] This guide provides a detailed overview of the discovery, mechanism of action, and synthetic routes developed for Deleobuvir.

Discovery and Mechanism of Action

Deleobuvir was identified through a structure-based drug design approach aimed at discovering potent inhibitors of the HCV NS5B polymerase. The discovery process involved leveraging conformational analysis and scaffold replacements to optimize lead compounds.

The primary target of Deleobuvir is the NS5B polymerase, a key enzyme in the HCV replication cycle responsible for synthesizing the new viral RNA genome. As a non-nucleoside inhibitor (NNI), Deleobuvir does not bind to the enzyme's active site where nucleotide incorporation occurs. Instead, it binds to an allosteric site called thumb pocket 1. This binding event is reversible and noncovalent, inducing a conformational change in the enzyme that prevents it from adopting the active conformation required for RNA synthesis. This mechanism effectively halts the viral replication process.

Caption: Mechanism of Deleobuvir action on the HCV replication cycle.

Chemical Synthesis

An efficient and scalable synthesis of Deleobuvir was crucial for supporting clinical trials. A highly concise and convergent retrosynthetic analysis reveals the molecule can be constructed from two primary fragments: an indole carboxylic acid derivative and a cyclobutyl amine derivative.

Caption: Retrosynthetic analysis of Deleobuvir.

A key feature of an optimized synthesis is the application of a one-pot borylation–Suzuki coupling reaction to efficiently assemble the complex indole core. The synthesis of the key intermediates and the final assembly are detailed below.

Synthesis of Key Intermediates

Synthesis of Cyclobutyl Amine Intermediate (2):

The synthesis of the benzimidazole-cyclobutylamine portion begins with commercially available 2,4-dichloro-1-nitrobenzene.

Caption: Workflow for the synthesis of the cyclobutyl amine intermediate.

Final Assembly

The final step involves the amide coupling of the indole carboxylic acid (3) and the cyclobutyl amine (2) to yield Deleobuvir. The carboxylic acid is typically activated first to facilitate the reaction.

Quantitative Data

In Vitro Activity

Deleobuvir demonstrated potent activity against HCV, particularly genotype 1b.

| Parameter | HCV Genotype 1b | Reference |

| EC50 | 11 nM | |

| IC50 | 50 nM |

Clinical Pharmacokinetics and Efficacy

Clinical trials provided data on the drug's behavior in patients. A Phase 1b study in patients with and without cirrhosis showed dose-dependent antiviral activity.

| Patient Group | Dose | Median HCV RNA Reduction (log10) at Day 5 | Reference |

| Without Cirrhosis | up to 1,200 mg q8h | up to 3.8 | |

| With Cirrhosis | 400 or 600 mg q8h | ~3.0 |

Plasma exposure was found to be supraproportional at doses of 400 mg every 8 hours or higher.

The SOUND-C2 and SOUND-C3 studies evaluated Deleobuvir in interferon-free combination therapies.

| Study | Regimen | Patient Genotype | SVR12 Rate | Reference |

| SOUND-C2 | Deleobuvir + Faldaprevir + Ribavirin | 1b | High | |

| SOUND-C3 | Deleobuvir + Faldaprevir + Ribavirin | 1b | 95% | |

| SOUND-C3 | Deleobuvir + Faldaprevir + Ribavirin | 1a (IL28B non-CC) | 8-19% |

These studies highlighted the significantly lower efficacy in genotype 1a patients, which was a contributing factor to the discontinuation of its development.

Detailed Experimental Protocols

The following protocols are adapted from published literature and provide a general methodology for the synthesis of Deleobuvir.

Protocol: Synthesis of Diamine Intermediate (4)

-

Site-selective amination: 2,4-dichloro-1-nitrobenzene (21) is reacted with aqueous methylamine in a suitable solvent like DMSO at elevated temperatures to produce 4-chloro-2-(methylamino)nitrobenzene (22).

-

Heck Coupling: Intermediate 22 undergoes a phosphine-free, palladium-catalyzed Heck coupling reaction with n-butyl acrylate. This is typically carried out in the presence of a base such as triethylamine and a salt like lithium chloride in a solvent like DMAc at high temperature (e.g., 110 °C). The product is intermediate 23.

-

Hydrogenation: The nitro group and the double bond in intermediate 23 are selectively hydrogenated to yield the diamine (4). This can be achieved using a catalyst like palladium on carbon under a hydrogen atmosphere.

Protocol: Synthesis of Cyclobutyl Amine (2)

-

Acyl Chloride Formation: The stable amino acid salt (5) is converted to its corresponding acyl chloride (24) using a chlorinating agent such as phosphorus pentachloride (PCl5).

-

Amide Formation and Cyclization: The freshly prepared acyl chloride (24) is added directly to a solution of the diamine (4). This forms an amide intermediate which, upon heating, undergoes intramolecular cyclization to form the benzimidazole ring, yielding the target cyclobutyl amine (2) in a one-pot procedure.

Protocol: Final Synthesis of Deleobuvir (1)

-

Amide Coupling: The indole carboxylic acid intermediate (3) is activated, for example, by conversion to its acid chloride or by using standard peptide coupling reagents. It is then reacted with the cyclobutyl amine intermediate (2) to form the central amide bond.

-

Hydrolysis (if starting from ester): If the acrylic acid side chain was protected as an ester (e.g., butyl acrylate), a final hydrolysis step is required. This is typically performed using an aqueous base such as sodium hydroxide in a solvent mixture like THF/MeOH.

-

Acidification and Isolation: The resulting sodium salt is carefully acidified with an acid like acetic acid to a pH of 5.5-7.5. This precipitates the final product, Deleobuvir, which can be collected by filtration, washed, and dried.

Conclusion

Deleobuvir Sodium is a potent, allosteric inhibitor of the HCV NS5B polymerase that emerged from sophisticated structure-based drug design efforts. The development of a convergent and scalable synthetic route, highlighted by a one-pot borylation-Suzuki coupling, enabled its advancement into late-stage clinical trials. However, despite promising initial results, particularly against HCV genotype 1b, the compound's development was ultimately halted due to insufficient efficacy in broader patient populations, including those with genotype 1a. The story of Deleobuvir underscores the challenges in developing direct-acting antivirals that can provide high cure rates across all major viral genotypes and patient populations. The extensive research into its synthesis and mechanism of action nevertheless provides valuable insights for the field of medicinal chemistry and antiviral drug development.

References

- 1. Antiviral Effect, Safety, and Pharmacokinetics of Five-Day Oral Administration of Deleobuvir (BI 207127), an Investigational Hepatitis C Virus RNA Polymerase Inhibitor, in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deleobuvir - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

Deleobuvir Sodium: A Technical Overview of a Non-Nucleoside HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deleobuvir sodium (formerly BI 207127 NA) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. Developed by Boehringer Ingelheim, it was investigated for the treatment of chronic HCV infection, particularly in combination with other direct-acting antiviral agents. Deleobuvir binds to an allosteric site on the NS5B polymerase known as the thumb-pocket 1, inducing a conformational change that inhibits the enzyme's function.[1][2] Despite demonstrating dose-dependent antiviral activity against HCV genotype 1 in early clinical trials, its development was discontinued in December 2013 due to insufficient efficacy in Phase III studies, particularly against genotype 1a.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Physicochemical Properties

Deleobuvir is a complex small molecule with the IUPAC name (2E)-3-(2-{1-[2-(5-Bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido]cyclobutyl}-1-methyl-1H-benzimidazol-6-yl)prop-2-enoic acid.[3][4] The sodium salt form enhances its solubility.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C34H32BrN6NaO3 | |

| Molecular Weight | 675.56 g/mol | |

| CAS Number | 1370023-80-5 | |

| AlogP | 6.85 | |

| Hydrogen Bond Acceptors | 7 | |

| Hydrogen Bond Donors | 2 | |

| Polar Surface Area | 114.93 Ų | |

| Rotational Bonds | 7 | |

| Aromatic Rings | 5 | |

| Heavy Atoms | 44 |

Mechanism of Action

Deleobuvir is a direct-acting antiviral agent that specifically targets the HCV NS5B polymerase. As a non-nucleoside inhibitor (NNI), it does not bind to the active site of the enzyme but rather to an allosteric site.

Allosteric Inhibition of NS5B Polymerase

The NS5B polymerase has a characteristic "right-hand" structure with finger, palm, and thumb domains. Deleobuvir binds to a distinct allosteric site located in the thumb domain, referred to as thumb-pocket 1. This binding event induces a conformational change in the enzyme, which ultimately inhibits its RNA-dependent RNA polymerase activity, thereby halting viral RNA replication.

Caption: Mechanism of action of Deleobuvir on HCV NS5B polymerase.

In Vitro Efficacy

The antiviral activity of Deleobuvir has been demonstrated in cell-based HCV replicon assays. These assays utilize human hepatoma cell lines that harbor autonomously replicating subgenomic HCV RNA.

Table 2: In Vitro Activity of Deleobuvir

| Assay | Genotype | EC50 (nM) | Reference |

| HCV Replicon Assay | 1a | 23 | |

| HCV Replicon Assay | 1b | 11 |

Pharmacokinetics and Clinical Trials

Deleobuvir was evaluated in several clinical trials, which provided insights into its pharmacokinetic profile and clinical efficacy.

Pharmacokinetics

In a Phase 1b study, plasma exposure to deleobuvir was found to be supraproportional at doses of 400 mg every 8 hours and higher. Patients with cirrhosis showed approximately 2-fold higher plasma exposure compared to those without cirrhosis.

Clinical Efficacy and Discontinuation

Clinical studies, such as SOUND-C2, showed that a combination of deleobuvir, faldaprevir, and ribavirin was effective in patients with HCV genotype 1b. However, the efficacy was significantly lower in patients with genotype 1a. Ultimately, in December 2013, Boehringer Ingelheim announced the discontinuation of the development of deleobuvir due to insufficient efficacy observed in Phase III trials.

Experimental Protocols

Detailed, specific experimental protocols for Deleobuvir are not extensively available in the public domain. However, based on standard methodologies for similar antiviral compounds, the following sections outline the likely experimental approaches.

HCV NS5B Polymerase Inhibition Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of purified NS5B.

Caption: A representative workflow for an HCV NS5B polymerase inhibition assay.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase is purified. A homopolymeric RNA template (e.g., poly(rA)) and a biotinylated oligo primer (e.g., oligo(rU)) are used as substrates.

-

Reaction Mixture: The assay is typically performed in 96-well plates. The reaction buffer contains Tris-HCl, MgCl2, DTT, and a non-ionic detergent.

-

Compound Incubation: Deleobuvir, serially diluted in DMSO, is pre-incubated with the NS5B enzyme and the template/primer.

-

Reaction Initiation and Termination: The polymerase reaction is initiated by adding a mixture of nucleotide triphosphates (NTPs), including a labeled UTP (e.g., [3H]UTP or Biotin-UTP). The reaction is allowed to proceed at room temperature and then stopped by adding EDTA.

-

Detection: The newly synthesized, labeled RNA is captured (e.g., on a streptavidin-coated plate if biotin-labeled UTP is used) and quantified.

-

Data Analysis: The concentration of Deleobuvir that inhibits 50% of the NS5B polymerase activity (IC50) is calculated from the dose-response curve.

HCV Replicon Assay (Representative Protocol)

This cell-based assay measures the inhibition of HCV RNA replication within human liver cells.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon are cultured in a suitable medium. These replicons often contain a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin resistance).

-

Compound Treatment: The replicon-containing cells are seeded in 96-well plates and treated with various concentrations of Deleobuvir.

-

Incubation: The cells are incubated for a period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of Replication: The level of HCV RNA replication is determined by:

-

Reporter Gene Assay: Measuring the activity of the reporter gene (e.g., luciferase).

-

RT-qPCR: Quantifying the amount of HCV RNA.

-

-

Cytotoxicity Assay: A parallel assay is performed to measure the cytotoxicity of the compound on the host cells to ensure that the observed antiviral effect is not due to cell death.

-

Data Analysis: The 50% effective concentration (EC50) is calculated by determining the concentration of Deleobuvir that reduces HCV replication by 50%.

Pharmacokinetic Analysis in Plasma (Representative HPLC-MS/MS Method)

While the specific method for Deleobuvir is not publicly detailed, a typical approach for quantifying a small molecule drug in plasma would involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation:

-

Plasma samples are thawed.

-

An internal standard (a molecule with similar chemical properties to Deleobuvir) is added.

-

Proteins are precipitated by adding a solvent like acetonitrile.

-

The sample is centrifuged, and the supernatant is collected and dried.

-

The residue is reconstituted in a mobile phase-compatible solvent.

-

-

Chromatographic Separation (HPLC):

-

An aliquot of the prepared sample is injected into an HPLC system.

-

A C18 reverse-phase column is commonly used.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is employed to separate Deleobuvir from other plasma components.

-

-

Mass Spectrometric Detection (MS/MS):

-

The eluent from the HPLC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and a specific fragment ion of Deleobuvir and the internal standard.

-

-

Quantification:

-

A calibration curve is generated using standards of known Deleobuvir concentrations in blank plasma.

-

The concentration of Deleobuvir in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Synthesis

The synthesis of Deleobuvir has been described in the literature, including methods for labeling with carbon-13 and carbon-14 for metabolic studies. A general overview of the synthesis of the sodium salt form involves the hydrolysis of an ester precursor in a mixture of solvents like THF/MeOH and aqueous NaOH, followed by controlled acidification with acetic acid to yield the crystalline product.

Conclusion

This compound is a potent, allosteric inhibitor of the HCV NS5B polymerase that showed initial promise in the treatment of HCV genotype 1b infection. Its development was ultimately halted due to a lack of sufficient efficacy, particularly against genotype 1a, highlighting the challenges in developing pangenotypic direct-acting antivirals. Nevertheless, the study of Deleobuvir has contributed valuable knowledge to the field of HCV drug discovery, particularly concerning the structural and functional aspects of NS5B polymerase inhibition. The data and methodologies associated with its development remain a useful reference for researchers in antiviral drug design and development.

References

An In-depth Technical Guide to the Binding Site of Deleobuvir Sodium on Hepatitis C Virus NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of Deleobuvir (formerly known as BI 207127), a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

Introduction to Deleobuvir and its Target: HCV NS5B Polymerase

The Hepatitis C Virus NS5B protein is a crucial enzyme for the replication of the viral RNA genome. Its RNA-dependent RNA polymerase (RdRp) activity makes it a prime target for antiviral drug development. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, Deleobuvir is an allosteric inhibitor, binding to a distinct site and inducing a conformational change that inhibits polymerase activity.

The NS5B polymerase has a characteristic "right-hand" structure, composed of finger, palm, and thumb domains. The catalytic active site is located in the palm domain. Deleobuvir specifically targets a pocket within the thumb domain.

The Deleobuvir Binding Site: Thumb-Pocket 1

Deleobuvir binds reversibly to a well-defined allosteric site on the HCV NS5B polymerase known as "thumb-pocket 1".[1] This binding event is non-covalent. While the precise X-ray crystal structure of Deleobuvir in complex with NS5B has not been publicly released, a model of the complex has been built based on the structures of other inhibitors that bind to the same pocket.[2] This binding site is located approximately 30 Å away from the catalytic center of the enzyme.[3][4]

The binding of Deleobuvir to thumb-pocket 1 is believed to interfere with the conformational changes necessary for the polymerase to transition from the initiation to the elongation phase of RNA synthesis, thereby halting viral replication.

Key Amino Acid Residues Involved in Binding and Resistance

Several amino acid residues within the thumb-pocket 1 are critical for the binding of Deleobuvir and have been identified as sites of resistance-associated variants (RAVs).

-

Interaction Points: A model of a precursor compound, BILB 1941, bound to thumb-pocket 1 suggests key interactions. The indole scaffold lies flat against a receptor cliff, and the methyl group may have weak electrostatic interactions with the backbone carbonyls of Leu492 and Gly493 . A carbonyl group on the inhibitor forms a hydrogen bond with Arg503 .[5]

-

Resistance-Associated Variants (RAVs): Clinical studies have identified specific amino acid substitutions that confer resistance to Deleobuvir. The most significant of these are:

-

A421V: This variant, present in some baseline HCV genotype 1a sequences, can reduce the response to Deleobuvir-based regimens.

-

P495L/S/T: Substitutions at position Proline 495 are key treatment-emergent RAVs associated with reduced susceptibility to Deleobuvir.

-

Quantitative Analysis of Deleobuvir Binding

| Compound | Assay Type | Value | Genotype | Reference |

| Deleobuvir (BI 207127) | NS5B Polymerase Inhibition (IC50) | Potent inhibitor | GT-1 | |

| BILB 1941 (precursor) | NS5B Polymerase Inhibition (IC50) | Sub-micromolar | GT-1b | |

| BILB 1941 (precursor) | Replicon Assay (EC50) | Micromolar | GT-1b |

Experimental Protocols for Characterizing Deleobuvir's Binding

The determination of Deleobuvir's binding site and inhibitory activity relies on a combination of biochemical and virological assays.

HCV NS5B Polymerase Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the RNA polymerase activity of recombinant NS5B.

Objective: To determine the 50% inhibitory concentration (IC50) of Deleobuvir against HCV NS5B polymerase.

Methodology:

-

Protein Expression and Purification: A truncated form of the HCV NS5B protein (e.g., lacking the C-terminal 21 amino acids, Δ21 NS5B) from genotype 1b is commonly used to improve solubility. The protein is expressed in E. coli or insect cells and purified.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing:

-

Purified recombinant HCV NS5B protein (e.g., 300 ng).

-

A reaction buffer (e.g., 20 mM HEPES pH 8.0, 1.5 mM MnCl2, 100 mM ammonium acetate, 1 mM DTT).

-

An RNA template, such as a homopolymeric template like poly(rA)/oligo(dT) or a heteropolymeric template derived from the HCV genome.

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [33P]-UTP or [3H]-UTP) or fluorescently labeled.

-

RNase inhibitor (e.g., RNasin).

-

-

Inhibitor Addition: Deleobuvir is serially diluted to various concentrations and added to the reaction mixture.

-

Initiation and Incubation: The polymerase reaction is initiated by the addition of the NS5B enzyme or rNTPs. The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes).

-

Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled RNA is separated from unincorporated nucleotides (e.g., by precipitation with trichloroacetic acid followed by filtration). The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each Deleobuvir concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.

HCV Replicon Assay (Cell-Based)

This assay measures the antiviral activity of a compound in a cellular context.

Objective: To determine the 50% effective concentration (EC50) of Deleobuvir in inhibiting HCV RNA replication in cultured human hepatoma cells.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon are used. These replicons contain the HCV non-structural proteins, including NS5B, and a reporter gene (e.g., luciferase).

-

Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with various concentrations of Deleobuvir.

-

Incubation: The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and reporter gene expression.

-

Quantification of HCV Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase activity).

-

Data Analysis: The EC50 value, the concentration of Deleobuvir that inhibits HCV replication by 50%, is calculated from the dose-response curve. A cytotoxicity assay is also performed in parallel to ensure that the observed antiviral effect is not due to general toxicity to the host cells.

Visualizations

HCV NS5B Polymerase Structure and Deleobuvir Binding Site

Caption: Deleobuvir binds to the allosteric thumb-pocket 1 of HCV NS5B polymerase.

Experimental Workflow for HCV NS5B Polymerase Inhibition Assay

Caption: Workflow of an in vitro HCV NS5B polymerase inhibition assay.

Conclusion

Deleobuvir represents a significant advancement in the development of direct-acting antivirals against HCV. Its unique mechanism of action, targeting the allosteric thumb-pocket 1 of the NS5B polymerase, provides a powerful tool in the fight against Hepatitis C. Understanding the precise binding interactions and the molecular basis of resistance is crucial for the development of next-generation inhibitors with improved efficacy and broader genotypic coverage. This guide provides a foundational understanding for researchers and professionals dedicated to this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Pardon Our Interruption [opnme.com]

- 3. rcsb.org [rcsb.org]

- 4. Crystallographic Identification of a Noncompetitive Inhibitor Binding Site on the Hepatitis C Virus NS5B RNA Polymerase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

Early Clinical Development of Deleobuvir Sodium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deleobuvir (formerly BI 207127) was an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase, an essential enzyme for viral replication. Developed by Boehringer Ingelheim, it was evaluated in clinical trials for the treatment of chronic HCV infection, primarily in combination with other direct-acting antiviral agents. Despite showing antiviral activity in early studies, its development was ultimately discontinued due to insufficient efficacy in later-phase trials. This guide provides a technical summary of the key findings from early clinical studies, focusing on quantitative data, experimental design, and the drug's mechanism of action.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from early phase clinical trials of Deleobuvir.

Table 1: Antiviral Efficacy of Deleobuvir Monotherapy (Phase 1b)[1]

| Patient Population | Deleobuvir Dose (q8h) | Duration | Median HCV RNA Reduction (log10 IU/mL) |

| Genotype 1 (without cirrhosis) | 100 mg | 5 days | Dose-dependent, up to 3.8 |

| Genotype 1 (without cirrhosis) | 200 mg | 5 days | Dose-dependent, up to 3.8 |

| Genotype 1 (without cirrhosis) | 400 mg | 5 days | Dose-dependent, up to 3.8 |

| Genotype 1 (without cirrhosis) | 800 mg | 5 days | Dose-dependent, up to 3.8 |

| Genotype 1 (without cirrhosis) | 1200 mg | 5 days | Dose-dependent, up to 3.8 |

| Genotype 1 (with cirrhosis) | 400 mg | 5 days | ~3.0 |

| Genotype 1 (with cirrhosis) | 600 mg | 5 days | ~3.0 |

Table 2: Virological Response in Combination Therapy (Phase 2)[2]

Regimen: Faldaprevir + Deleobuvir 600mg twice daily + weight-based Ribavirin for 8 weeks.

| Patient Group (Japanese, Treatment-Naïve, Genotype 1b) | Virological Response at Week 4 | Virological Response at Week 8 | Sustained Virological Response at Week 12 (SVR12) |

| Group 1 (Faldaprevir 80mg qd, n=12) | 91.7% (11/12) | 91.7% (11/12) | All who achieved week 8 endpoint |

| Group 2 (Faldaprevir 120mg qd, n=13) | 92.3% (12/13) | 100% (13/13) | All who achieved week 8 endpoint |

Table 3: Efficacy in IL28B non-CC Patients (SOUND-C3 Phase 2b Study)[3]

Regimen: Faldaprevir 120mg once daily + Deleobuvir + weight-based Ribavirin for 24 weeks.

| Deleobuvir Dose | Patient Population | SVR12 Rate | On-Treatment Breakthrough |

| 800 mg twice daily (n=26) | Genotype-1a, IL28B non-CC | 19% (5/26) | 50% (13/26) |

| 600 mg three times daily (n=25) | Genotype-1a, IL28B non-CC | 8% (2/25) | 68% (17/25) |

Table 4: Common Adverse Events (AEs)

| Study | Most Common AEs |

| Phase 1b Monotherapy[1] | Gastrointestinal, nervous system, and skin/cutaneous tissue disorders. |

| Phase 2 Combination (Japanese patients)[2] | Nausea (66.7% - 76.9%), Vomiting (33.3% - 61.5%) |

| SOUND-C3 Phase 2b | Nausea (67%), Fatigue (35%), Diarrhea (35%) |

Experimental Protocols

Phase 1b Monotherapy Study

-

Study Design: A double-blind, placebo-controlled study to assess the antiviral activity, safety, and pharmacokinetics of Deleobuvir monotherapy.

-

Patient Population: Included both treatment-naïve (n=15) and treatment-experienced (n=45) patients with HCV genotype 1 infection without cirrhosis, and a cohort of patients with cirrhosis (n=13).

-

Dosing Regimens:

-

Patients without cirrhosis received Deleobuvir at doses of 100, 200, 400, 800, or 1,200 mg every 8 hours (q8h) or a placebo for 5 days.

-

Patients with cirrhosis received Deleobuvir at 400 or 600 mg q8h for 5 days.

-

-

Key Assessments:

-

Virology: HCV RNA levels were quantified to determine the reduction from baseline. NS5B genotyping and phenotyping of individual viral isolates were performed to identify resistance-associated substitutions.

-

Pharmacokinetics: Plasma concentrations of Deleobuvir were measured to assess exposure.

-

Safety: Adverse events were monitored throughout the study.

-

Phase 2 Combination Therapy Study (Japanese Patients)

-

Study Design: A multicenter, open-label study to evaluate the safety and efficacy of a combination regimen.

-

Patient Population: Treatment-naïve Japanese patients with chronic HCV genotype 1b infection (Group 1, n=12; Group 2, n=13).

-

Dosing Regimen:

-

An initial 8-week treatment with Faldaprevir (80 mg or 120 mg once daily) in combination with Deleobuvir (600 mg twice daily) and weight-based ribavirin.

-

This was followed by a 24-week treatment with Faldaprevir (120 mg once daily) combined with peginterferon-α-2a and ribavirin.

-

-

Endpoints:

-

Primary: Safety and tolerability.

-

Secondary: Virological response at weeks 4 and 8.

-

Visualizations

Mechanism of Action of Deleobuvir

Deleobuvir is a non-nucleoside inhibitor that binds to a distinct allosteric site on the HCV NS5B RNA polymerase, inducing a conformational change that ultimately blocks viral RNA synthesis.

Caption: Deleobuvir's allosteric inhibition of HCV NS5B polymerase.

Experimental Workflow for Phase 1b Monotherapy Trial

The following diagram outlines the general workflow for the Phase 1b clinical trial of Deleobuvir.

Caption: Workflow of the Phase 1b Deleobuvir monotherapy trial.

References

- 1. Antiviral effect, safety, and pharmacokinetics of five-day oral administration of Deleobuvir (BI 207127), an investigational hepatitis C virus RNA polymerase inhibitor, in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Open-label phase 2 study of faldaprevir, deleobuvir and ribavirin in Japanese treatment-naive patients with chronic hepatitis C virus genotype 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Deleobuvir Sodium in Interferon-Free HCV Treatment Regimens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment landscape for chronic Hepatitis C Virus (HCV) infection, shifting the paradigm from interferon-based therapies to more effective and tolerable all-oral regimens. Deleobuvir Sodium (formerly BI 207127), a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, emerged as a key component in the development of these interferon-free combinations. This technical guide provides an in-depth analysis of Deleobuvir's mechanism of action, its role in combination therapies, and the experimental methodologies used to evaluate its efficacy and safety. The development of faldaprevir in combination with deleobuvir was ultimately halted, however, the clinical findings remain valuable for the broader understanding of HCV antiviral development.[1]

Mechanism of Action: Allosteric Inhibition of HCV NS5B Polymerase

Deleobuvir is a non-nucleoside inhibitor (NNI) that targets the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome.[2][3] Unlike nucleoside/nucleotide inhibitors that act as chain terminators at the enzyme's active site, Deleobuvir binds to an allosteric site on the NS5B protein.[2][3] Specifically, it binds to a thumb-pocket 1 of the polymerase. This binding induces a conformational change in the enzyme, rendering it inactive and thereby preventing RNA synthesis. This allosteric inhibition is a non-competitive mechanism with respect to the nucleotide substrates.

The HCV replication process occurs within a membrane-associated complex. The NS5B polymerase catalyzes the synthesis of a negative-sense RNA intermediate from the positive-sense genomic RNA, which then serves as a template for the production of new positive-sense RNA genomes. By inhibiting NS5B, Deleobuvir effectively halts this replication cycle.

Deleobuvir in Interferon-Free Combination Regimens

Deleobuvir was primarily investigated in combination with other DAAs, most notably the NS3/4A protease inhibitor faldaprevir, with or without ribavirin. This multi-targeted approach aimed to increase efficacy and create a higher barrier to resistance. Several key clinical trials evaluated these regimens.

Key Clinical Trials: SOUND-C2, HCVerso1, and HCVerso2

The SOUND-C2 study, a phase 2b trial, explored various durations of a faldaprevir, deleobuvir, and ribavirin combination in treatment-naive patients with HCV genotype 1. The HCVerso1 and HCVerso2 phase 3 trials further evaluated a 16- or 24-week course of faldaprevir, deleobuvir, and ribavirin in treatment-naive patients with HCV genotype 1b, including those with compensated cirrhosis.

Data Presentation

Table 1: Efficacy of Deleobuvir-Containing Regimens (Sustained Virologic Response at 12 weeks post-treatment, SVR12)

| Study | Patient Population | Treatment Regimen | Duration (weeks) | SVR12 Rate (%) |

| SOUND-C2 | HCV GT-1a, Treatment-Naive | Faldaprevir + Deleobuvir + Ribavirin | 16, 28, or 40 | Up to 47% |

| SOUND-C2 | HCV GT-1b, Treatment-Naive | Faldaprevir (120mg QD) + Deleobuvir (600mg BID) + Ribavirin | 28 | 85% |

| SOUND-C3 | HCV GT-1a (IL28B CC), Treatment-Naive | Faldaprevir (120mg QD) + Deleobuvir (600mg BID) + Ribavirin | 16 | 17% |

| SOUND-C3 | HCV GT-1b, Treatment-Naive | Faldaprevir (120mg QD) + Deleobuvir (600mg BID) + Ribavirin | 16 | 95% |

| HCVerso1 | HCV GT-1b, Treatment-Naive (without cirrhosis) | Faldaprevir + Deleobuvir + Ribavirin | 16 | 71.6% (unadjusted) |

| HCVerso1 | HCV GT-1b, Treatment-Naive (without cirrhosis) | Faldaprevir + Deleobuvir + Ribavirin | 24 | 82.5% (unadjusted) |

| HCVerso2 | HCV GT-1b, Treatment-Naive (without cirrhosis) | Faldaprevir + Deleobuvir + Ribavirin | 16 | 75.6% (unadjusted) |

| HCVerso2 | HCV GT-1b, Treatment-Naive (without cirrhosis) | Faldaprevir + Deleobuvir + Ribavirin | 24 | 82.0% (unadjusted) |

| HCVerso3 | HCV GT-1b, Mild Hepatic Impairment (Child-Pugh A) | Faldaprevir (120mg) + Deleobuvir (600mg BID) + Ribavirin | 24 | 61% |

| HCVerso3 | HCV GT-1b, Moderate Hepatic Impairment (Child-Pugh B) | Faldaprevir (120mg) + Deleobuvir (400mg BID) + Ribavirin | 24 | 53% |

Table 2: Pharmacokinetic Parameters of Deleobuvir

| Parameter | Value | Conditions |

| Tmax,ss (Time to maximum plasma concentration) | 3.5 - 5 h | Single 800-mg oral dose |

| t1/2,ss (Plasma half-life) | ~3 h | Single 800-mg oral dose |

| Cmax,ss (Maximum plasma concentration at steady state) | Dose-dependent | 5-day monotherapy |

| AUCτ,ss (Area under the plasma concentration-time curve at steady state) | Supraproportional at doses ≥ 400 mg q8h | 5-day monotherapy |

| Effect of Cirrhosis | ~2-fold higher plasma exposure in patients with cirrhosis | 400 or 600 mg q8h for 5 days |

Table 3: In Vitro Activity of Deleobuvir and Resistance Profile

| Parameter | Value | Target |

| EC50 (50% effective concentration) | More active against GT-1b than GT-1a | HCV Genotypes |

| Resistance-Associated Variants (RAVs) | P495 substitutions (e.g., P495L) | NS5B Polymerase |

| Fold-change in sensitivity (P495L) | 120- to 310-fold decrease | In vitro phenotyping |

Experimental Protocols

HCV RNA Quantification

A standardized and validated method for quantifying HCV RNA is critical for assessing virologic response. The COBAS® AmpliPrep/COBAS® TaqMan® HCV Test, v2.0 was a commonly used assay in clinical trials of that era.

Protocol: COBAS® AmpliPrep/COBAS® TaqMan® HCV Test, v2.0

-

Specimen Collection and Preparation:

-

Collect whole blood in EDTA plasma or serum separator tubes.

-

Centrifuge to separate plasma or serum within 24 hours of collection.

-

Store plasma/serum frozen at -70°C until analysis.

-

-

Automated RNA Extraction (COBAS® AmpliPrep Instrument):

-

A sample input volume of 650 µL is processed.

-

HCV RNA is isolated using a generic silica-based capture technique.

-

-

Automated Reverse Transcription and Real-Time PCR (COBAS® TaqMan® Analyzer):

-

The isolated HCV RNA is reverse transcribed to generate complementary DNA (cDNA).

-

Simultaneous PCR amplification of the target cDNA and detection using dual-labeled oligonucleotide probes specific to the highly conserved 5' untranslated region of the HCV genome.

-

The assay utilizes a dual-probe design to ensure broad genotype coverage (genotypes 1-6) and tolerance for sequence variations.

-

-

Quantification:

-

The increase in fluorescence is measured in real-time and is proportional to the amount of amplified product.

-

The HCV RNA concentration is calculated by comparing the sample's signal to a standard curve and is reported in International Units per milliliter (IU/mL).

-

The lower limit of quantification for this assay is typically around 15 IU/mL.

-

Resistance Analysis

Analysis of resistance-associated variants (RAVs) is crucial for understanding treatment failure. Sanger sequencing was the standard method for population-based sequencing during the development of Deleobuvir.

Protocol: NS5B Genotypic Resistance Analysis by Sanger Sequencing

-

Sample Selection:

-

Plasma samples from patients with virologic failure (breakthrough or relapse) with an HCV RNA level of at least 1,000 IU/mL are selected for analysis.

-

-

RNA Extraction:

-

HCV RNA is extracted from plasma using a commercial kit.

-

-

Reverse Transcription and PCR Amplification (RT-PCR):

-

The NS5B region of the HCV genome is reverse transcribed into cDNA.

-

A nested PCR approach is often used to amplify a specific fragment of the NS5B gene. Pan-genotypic primers are used to accommodate different HCV genotypes.

-

-

PCR Product Purification:

-

The amplified DNA fragment is purified to remove primers and unincorporated nucleotides.

-

-

Sanger Sequencing:

-

The purified PCR product is sequenced in both the forward and reverse directions using dideoxy chain termination chemistry (e.g., BigDye™ Terminator).

-

The sequencing reactions are analyzed on an automated DNA sequencer (e.g., ABI 3100 Genetic Analyzer).

-

-

Sequence Analysis:

-

The resulting nucleotide sequences are aligned with a wild-type reference sequence of the corresponding HCV genotype.

-

Amino acid substitutions at positions known to be associated with resistance to NS5B inhibitors are identified. Population sequencing can typically detect variants that constitute at least 15-20% of the viral quasispecies.

-

Pharmacokinetic Analysis

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of a drug.

Protocol: Pharmacokinetic Assessment of Deleobuvir

-

Sample Collection:

-

Serial blood samples are collected from subjects at predefined time points after drug administration.

-

Plasma is separated and stored frozen until analysis.

-

-

Bioanalytical Method:

-

Deleobuvir concentrations in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Pharmacokinetic Parameter Calculation:

-

Plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis.

-

Cmax (Maximum Plasma Concentration) and Tmax (Time to Cmax) are determined directly from the observed data.

-

AUC (Area Under the Curve) is calculated using the linear-up/log-down trapezoidal method.

-

t1/2 (Terminal Half-Life) is calculated as ln(2)/λz, where λz is the terminal elimination rate constant determined by linear regression of the terminal log-linear portion of the concentration-time curve.

-

Visualizations

Conclusion

This compound played a significant role in the evolution of interferon-free treatment regimens for chronic HCV. As a non-nucleoside inhibitor of the NS5B polymerase, it demonstrated potent antiviral activity, particularly against genotype 1b, when used in combination with other direct-acting antivirals like faldaprevir. The extensive clinical development program for Deleobuvir, including the SOUND and HCVerso trials, provided valuable data on the efficacy, safety, and resistance profiles of such combinations. Although its development was discontinued, the research and methodologies associated with Deleobuvir have contributed to the foundational knowledge that underpins the highly successful all-oral HCV therapies available today. This guide serves as a comprehensive resource for understanding the technical aspects of Deleobuvir's development and its place in the history of HCV drug discovery.

References

- 1. HCVerso3: An Open-Label, Phase IIb Study of Faldaprevir and Deleobuvir with Ribavirin in Hepatitis C Virus Genotype-1b-Infected Patients with Cirrhosis and Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Deleobuvir Sodium in vitro HCV Replicon Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro efficacy of Deleobuvir Sodium against Hepatitis C Virus (HCV) using a subgenomic replicon assay. The information is intended for researchers, scientists, and professionals involved in antiviral drug development.

Introduction

Deleobuvir (formerly known as BI 207127) is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp). It binds to an allosteric site on the enzyme, specifically the thumb-pocket 1, inducing a conformational change that ultimately inhibits viral RNA replication. The HCV replicon system is a powerful and widely used cell-based assay to quantify the antiviral activity of compounds like Deleobuvir. This system utilizes human hepatoma cells (typically Huh-7) that harbor a subgenomic HCV RNA molecule (a replicon). This replicon contains the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication, along with a reporter gene, most commonly luciferase, for easy and sensitive quantification of replication levels.

Mechanism of Action of Deleobuvir

Deleobuvir is a direct-acting antiviral (DAA) that specifically targets the HCV NS5B polymerase. The NS5B protein is a key enzyme in the HCV replication cycle, responsible for synthesizing new viral RNA genomes. Unlike nucleoside inhibitors that act as chain terminators, Deleobuvir binds to a distinct allosteric site on the NS5B protein. This binding event induces a conformational change in the enzyme, which interferes with its ability to initiate and/or elongate the nascent RNA strand, thereby halting viral replication.

Data Presentation: In Vitro Efficacy of Deleobuvir

The following table summarizes the reported 50% effective concentration (EC50) values for Deleobuvir against different HCV genotypes in cell-based subgenomic replicon assays.

| HCV Genotype | Cell Line | Assay Format | EC50 (nM) | Reference |

| Genotype 1a | Huh-7 | Luciferase Reporter | 23 | [1] |

| Genotype 1b | Huh-7 | Luciferase Reporter | 11 | [1] |

Experimental Protocol: Deleobuvir HCV Replicon Assay

This protocol outlines the steps for a transient HCV replicon assay using a luciferase reporter system to determine the EC50 value of this compound.

Materials and Reagents

-

Cell Line: Huh-7 cells or a derived clone that is highly permissive for HCV replication (e.g., Huh-7.5, Huh-7-Lunet).

-

HCV Replicon: A subgenomic HCV replicon plasmid containing a luciferase reporter gene (e.g., firefly or Renilla luciferase) under the control of the HCV IRES. A replication-deficient control (e.g., with a GND mutation in the NS5B active site) should be used as a negative control.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

-

Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine 3000) or electroporation system.

-

This compound: Prepare a stock solution in DMSO.

-

Luciferase Assay System: A commercial kit compatible with the reporter gene in the replicon.

-

Plates: 96-well, white, clear-bottom tissue culture plates for luminescence measurements.

-

Other Reagents: DMSO (cell culture grade), PBS, Trypsin-EDTA.

Experimental Workflow

References

Optimal Concentration of Deleobuvir Sodium for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] It binds to an allosteric site on the enzyme, specifically the thumb pocket 1, leading to the inhibition of viral RNA replication.[1][2] Deleobuvir has shown in vitro activity against HCV genotype 1a and 1b.[1] Although its clinical development was discontinued due to insufficient efficacy in Phase III trials, Deleobuvir remains a valuable tool for in vitro studies of HCV replication and for the investigation of the mechanism of action of non-nucleoside inhibitors.

These application notes provide a comprehensive guide to determining the optimal concentration of Deleobuvir Sodium for cell culture experiments, including protocols for assessing its antiviral activity and cytotoxicity.

Data Presentation

The antiviral activity of Deleobuvir is expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication. The cytotoxicity is represented by the 50% cytotoxic concentration (CC50), the concentration that results in a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic window of an antiviral compound.

Table 1: In Vitro Antiviral Activity of this compound

| HCV Genotype | EC50 (nM) | Cell System | Reference |

| Genotype 1a | 23 | Subgenomic Replicon | [1] |

| Genotype 1b | 11 | Subgenomic Replicon |

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol describes the determination of the cytotoxicity of this compound in a human hepatoma cell line (e.g., Huh-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Huh-7 cells (or other suitable human hepatoma cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count Huh-7 cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). It is recommended to perform a wide range of concentrations initially.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a cell-free blank (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should correspond to the duration of your planned antiviral assays.

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the CC50 value, which is the concentration that reduces cell viability by 50%, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope in GraphPad Prism).

-

Protocol 2: Determination of 50% Effective Concentration (EC50) using HCV Subgenomic Replicon Assay

This protocol outlines the determination of the antiviral activity of this compound using a stable cell line harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1a or 1b) with a luciferase reporter gene.

-

Complete DMEM with G418 (for maintaining selection pressure of the replicon).

-

This compound.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Seed the HCV replicon cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM without G418.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. The concentration range should bracket the expected EC50 values (e.g., 0.1 nM to 1 µM).

-

Include a vehicle control (DMSO) and a positive control (another known HCV inhibitor, if available).

-

Remove the medium from the wells and add 100 µL of the drug dilutions.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Luciferase Assay:

-

After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration: % Inhibition = 100 - [(Luciferase activity of treated cells / Luciferase activity of vehicle control) x 100]

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Determine the EC50 value, the concentration that causes a 50% reduction in luciferase activity, using non-linear regression analysis.

-

Mandatory Visualization

Caption: Workflow for determining the optimal concentration of Deleobuvir.

Signaling Pathways

Deleobuvir's primary mechanism of action is the direct inhibition of the HCV NS5B polymerase. However, HCV infection itself significantly modulates host cell signaling pathways to create a favorable environment for its replication and to evade the host immune response. While specific off-target effects of Deleobuvir on host cell signaling are not well-documented, it is important for researchers to be aware of the broader context of HCV-induced cellular changes.

HCV proteins, including Core, NS3/4A, and NS5A, have been shown to interact with and modulate various signaling pathways, such as:

-

Innate Immune Signaling: HCV proteins can interfere with the RIG-I and Toll-like receptor (TLR) signaling pathways to block the production of type I interferons (IFNs), a key component of the antiviral response.

-

Cell Growth and Proliferation Pathways: HCV can activate pathways like the Raf/MEK/ERK and PI3K/Akt pathways to promote cell survival and proliferation, which can contribute to the development of hepatocellular carcinoma.

-

Apoptosis: HCV proteins can have both pro- and anti-apoptotic effects, manipulating cell death pathways to ensure viral persistence.

The following diagram provides a simplified overview of some of the key host cell signaling pathways known to be modulated by HCV infection.

Caption: HCV modulation of host cell signaling pathways.

Conclusion

Determining the optimal concentration of this compound for cell culture experiments requires a careful balance between its antiviral efficacy and its potential cytotoxicity. By following the detailed protocols for EC50 and CC50 determination, researchers can establish a suitable concentration range for their specific experimental needs. While direct off-target effects of Deleobuvir on host signaling are not well-defined, understanding the broader impact of HCV infection on cellular pathways is crucial for interpreting experimental results. The provided data and protocols serve as a valuable resource for utilizing this compound as a research tool in the study of HCV replication.

References

Application Notes and Protocols for Studying HCV Drug Resistance Using Deleobuvir Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deleobuvir (formerly known as BI 207127) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] As a critical enzyme for viral replication, NS5B is a prime target for direct-acting antiviral (DAA) therapies.[2] Deleobuvir binds to an allosteric site on the enzyme known as thumb-pocket 1, leading to a conformational change that inhibits its function.[1][3] The study of resistance to Deleobuvir is crucial for understanding the mechanisms of drug evasion by HCV and for the development of more robust antiviral strategies. These application notes provide detailed protocols and data for researchers investigating HCV drug resistance with Deleobuvir Sodium.

Mechanism of Action of Deleobuvir

Deleobuvir is a selective inhibitor of the HCV NS5B polymerase. Unlike nucleoside/nucleotide inhibitors (NIs) that compete with natural substrates at the enzyme's active site, Deleobuvir binds to a distinct allosteric pocket in the thumb domain of the NS5B protein.[4] This binding event induces a non-productive conformation of the enzyme, thereby inhibiting RNA synthesis. The non-competitive nature of its inhibition with respect to nucleotide substrates is a key characteristic of this class of compounds.

Deleobuvir in HCV Drug Resistance Studies

The high mutation rate of the HCV RNA-dependent RNA polymerase leads to the presence of a diverse population of viral variants, known as quasispecies, within an infected individual. This genetic diversity can include pre-existing resistance-associated variants (RAVs) that may be selected for under the pressure of antiviral therapy. Studying the resistance profile of Deleobuvir involves identifying specific amino acid substitutions in the NS5B polymerase that reduce the drug's efficacy.

Key Resistance-Associated Variants (RAVs) for Deleobuvir

Several amino acid substitutions in the NS5B polymerase have been associated with resistance to Deleobuvir. The most frequently observed RAVs are located in and around the thumb-pocket 1 binding site.

Table 1: Key Resistance-Associated Variants to Deleobuvir

| Genotype | Amino Acid Substitution | Fold-Change in EC50 (in vitro) | Reference |

| 1a | A421V | Reduced susceptibility | |

| 1b | V499A | Reduced susceptibility | |

| 1a/1b | P495L | 120- to 310-fold decrease in sensitivity | |

| 1a/1b | P495S/T | Associated with resistance |

Data Presentation

The following table summarizes quantitative data on the prevalence of key Deleobuvir resistance-associated variants at baseline in treatment-naïve patients from clinical studies.

Table 2: Baseline Prevalence of Deleobuvir Resistance-Associated Variants

| Genotype | Amino Acid Position | Polymorphism | Prevalence | Impact on Virologic Response | Reference |

| GT-1a | NS5B 421 | A421V | 20.2% | Not compromised | |

| GT-1b | NS5B 499 | V499A (A or A/V mixtures) | 14.8% | Associated with reduced response | |

| GT-1b | NS5B 499 | V499T | 5.5% | Associated with reduced response | |

| GT-1a/1b | NS5B 495 | P495 variants | <1% | N/A (rare at baseline) | |

| GT-1a/1b | NS5B 496 | P496 variants | <1% | N/A (rare at baseline) |

Experimental Protocols

In Vitro Selection of Deleobuvir-Resistant HCV Replicons

This protocol describes the methodology for selecting Deleobuvir-resistant HCV replicons in a cell culture system.

Materials:

-

Huh-7 human hepatoma cells

-

HCV subgenomic replicon-containing Huh-7 cells (e.g., genotype 1b)

-

Complete Dulbecco's Modified Eagle Medium (cDMEM) with 10% Fetal Bovine Serum (FBS)

-

G418 (geneticin)

-

This compound

-

Lipofectamine 2000

-

Plasmids encoding wild-type and mutant HCV replicons

-

Reagents for RNA extraction and RT-PCR

Procedure:

-

Cell Culture: Maintain Huh-7 cells harboring the HCV replicon in cDMEM supplemented with an appropriate concentration of G418 to ensure the retention of the replicon.

-

Drug Treatment: Seed the replicon-containing cells in 96-well plates. The following day, treat the cells with increasing concentrations of Deleobuvir.

-

Selection of Resistant Colonies: Continue to culture the cells in the presence of Deleobuvir and G418 for 3-4 weeks. The concentration of Deleobuvir can be gradually increased over time.

-

Colony Expansion: Isolate and expand the G418-resistant colonies that emerge in the presence of Deleobuvir.

-

Genotypic Analysis: Extract total RNA from the resistant cell colonies. Perform RT-PCR to amplify the NS5B region of the HCV genome. Sequence the PCR products to identify mutations.

Phenotypic Analysis of Deleobuvir Resistance

This protocol outlines the steps to characterize the phenotype of identified RAVs.

Materials:

-

Plasmids encoding wild-type and mutant (containing identified RAVs) HCV replicons

-

Huh-7 cells

-

Reagents for in vitro transcription

-

Electroporation apparatus

-

This compound

-

Luciferase assay system (if using a reporter replicon)

-

G418

Procedure:

-

Site-Directed Mutagenesis: Introduce the identified RAVs into a wild-type HCV replicon plasmid using site-directed mutagenesis.

-

In Vitro Transcription: Linearize the wild-type and mutant replicon plasmids and use them as templates for in vitro transcription to generate replicon RNAs.

-

Transfection: Transfect the in vitro-transcribed RNAs into Huh-7 cells via electroporation.

-

Drug Susceptibility Testing: Plate the transfected cells in 96-well plates and treat with serial dilutions of Deleobuvir.

-

Quantification of Replication: After 72 hours, assess the level of HCV replication. This can be done by measuring the activity of a reporter gene (e.g., luciferase) incorporated into the replicon or by quantifying HCV RNA levels using RT-qPCR.

-

EC50 Determination: Calculate the 50% effective concentration (EC50) of Deleobuvir for both wild-type and mutant replicons. The fold-change in EC50 for the mutant relative to the wild-type indicates the level of resistance.

HCV NS5B Polymerase Enzymatic Assay

This protocol describes a biochemical assay to measure the activity of the HCV NS5B polymerase and the inhibitory effect of Deleobuvir.

Materials:

-

Purified recombinant HCV NS5B polymerase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT)

-

RNA template/primer (e.g., poly(A)/oligo(dT))

-

Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-33P]rUTP)

-

This compound

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, RNA template/primer, and serial dilutions of Deleobuvir.

-

Enzyme Addition: Add the purified NS5B polymerase to initiate the reaction.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantification of RNA Synthesis: Measure the incorporation of the radiolabeled rNTP into the newly synthesized RNA using a scintillation counter.

-

IC50 Determination: Calculate the 50% inhibitory concentration (IC50) of Deleobuvir by plotting the percentage of inhibition against the drug concentration.

Mandatory Visualizations

Caption: Mechanism of Deleobuvir inhibition of HCV NS5B polymerase.

Caption: Workflow for in vitro selection and analysis of Deleobuvir resistance.

References

Application Notes and Protocols for Deleobuvir Sodium in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deleobuvir (formerly BI 207127) is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). As a key component of the HCV replication machinery, the NS5B polymerase is a prime target for antiviral drug development. Deleobuvir exhibits allosteric inhibition by binding to the "thumb pocket 1" of the enzyme, which induces a conformational change that renders it inactive. This mechanism of action makes Deleobuvir a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel anti-HCV agents. These application notes provide detailed protocols for utilizing Deleobuvir Sodium as a reference compound in both biochemical and cell-based HTS assays.

Mechanism of Action

Deleobuvir is a non-competitive inhibitor of the HCV NS5B polymerase. It does not bind to the active site where nucleotide incorporation occurs but rather to an allosteric site known as thumb pocket 1. This binding event prevents the conformational changes necessary for the initiation and elongation of the viral RNA strand, effectively halting viral replication. Its specificity for the HCV NS5B polymerase over other viral and human polymerases makes it an excellent positive control for HTS assays.

Data Presentation

The following tables summarize the in vitro activity of Deleobuvir and provide a template for presenting HTS data.

Table 1: In Vitro Efficacy of this compound

| Parameter | HCV Genotype 1a | HCV Genotype 1b |

| EC50 (nM) | 23 | 11 |

EC50 (50% effective concentration) values were determined in cell-based HCV subgenomic replicon assays.[1]

Table 2: Sample HTS Data for a 384-Well Plate

| Well ID | Compound ID | Compound Conc. (µM) | Raw Signal | % Inhibition | Hit |

| A1-A22 | Library Cmpds | 10 | Varies | Varies | Yes/No |

| A23-A24 | Deleobuvir (Pos Ctrl) | 1 | 150 | 95% | N/A |

| B1-B22 | Library Cmpds | 10 | Varies | Varies | Yes/No |

| B23-B24 | DMSO (Neg Ctrl) | 0.1% | 3000 | 0% | N/A |

| ... | ... | ... | ... | ... | ... |

| P23-P24 | DMSO (Neg Ctrl) | 0.1% | 3100 | -3% | N/A |

This table illustrates how data from an HTS run can be organized. Raw signal values are normalized to positive and negative controls to calculate percent inhibition. A "hit" is typically defined as a compound that exceeds a certain inhibition threshold (e.g., >50%).

Table 3: HTS Assay Quality Control Metrics

| Metric | Value | Interpretation |

| Z'-Factor | 0.75 | Excellent |

| Signal-to-Background | 20 | Robust |

The Z'-factor is a statistical measure of the quality of an HTS assay. A value between 0.5 and 1.0 indicates an excellent assay suitable for screening. The formula for Z'-factor is: 1 - (3 * (SD_pos + SD_neg)) / (|Mean_pos - Mean_neg|).

Experimental Protocols

Two primary types of assays are recommended for HTS of HCV NS5B inhibitors: a biochemical assay using purified enzyme and a cell-based assay using an HCV replicon system.

Protocol 1: Biochemical HTS Assay for NS5B Polymerase Inhibition (Fluorescence Polarization)

This assay measures the inhibition of RNA synthesis by the purified HCV NS5B polymerase. It utilizes a fluorescence polarization (FP) readout, where a fluorescently labeled RNA probe binds to the polymerase, resulting in a high FP signal. Inhibitors that disrupt this binding will lead to a decrease in the FP signal.

Materials:

-

Purified recombinant HCV NS5B polymerase (genotype 1b)

-

Fluorescently labeled RNA template/primer

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 mM KCl, 0.01% BSA

-

This compound (Positive Control)

-

DMSO (Negative Control)

-

384-well, low-volume, black plates

-

Plate reader with FP capabilities

Procedure:

-

Compound Plating:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the library compounds and Deleobuvir in DMSO.

-

Using an acoustic liquid handler, dispense 50 nL of each compound solution, positive control, and negative control (DMSO) into the wells of a 384-well plate.

-

-

Enzyme Addition:

-

Prepare a solution of HCV NS5B polymerase in assay buffer to a final concentration of 10 nM.

-

Dispense 5 µL of the enzyme solution into each well of the assay plate.

-

Incubate at room temperature for 15 minutes.

-

-

Substrate Addition and Signal Detection:

-

Prepare a solution of the fluorescently labeled RNA template/primer in assay buffer to a final concentration of 5 nM.

-

Dispense 5 µL of the substrate solution into each well to initiate the reaction.

-

Incubate at room temperature for 60 minutes, protected from light.

-

Read the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

-

Determine the Z'-factor to assess assay quality.

-

Identify hits based on a predefined inhibition threshold.

-

Protocol 2: Cell-Based HTS Assay for HCV Replication Inhibition (Luciferase Reporter)

This assay utilizes a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon. The replicon contains a luciferase reporter gene, and the level of luciferase activity is directly proportional to the level of HCV RNA replication.

Materials:

-

Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter.

-

Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.

-

Assay Medium: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin.

-

This compound (Positive Control)

-

DMSO (Negative Control)

-

384-well, white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Plating:

-

Trypsinize and resuspend the HCV replicon cells in assay medium.

-

Seed the cells into 384-well plates at a density of 5,000 cells per well in a volume of 40 µL.

-

Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

-

-

Compound Addition:

-

Prepare serial dilutions of the library compounds and this compound in DMSO.

-

Add 100 nL of the compound solutions, positive control, and negative control (DMSO) to the respective wells.

-

Incubate at 37°C in a 5% CO₂ incubator for 48 hours.

-

-

Luciferase Assay:

-

Equilibrate the assay plate and the luciferase assay reagent to room temperature.

-

Add 20 µL of the luciferase assay reagent to each well.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the luminescence using a plate luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound as described in Protocol 1.

-

Perform a parallel cytotoxicity assay (e.g., CellTiter-Glo) to identify compounds that are toxic to the host cells.

-

Determine the Z'-factor for assay quality and identify non-toxic hits.

-

Visualizations

HCV Replication Cycle and Inhibition by Deleobuvir

Caption: Simplified HCV replication cycle and the inhibitory action of Deleobuvir.

High-Throughput Screening Workflow for Deleobuvir

Caption: General workflow for high-throughput screening of HCV inhibitors.

Logical Relationship of HTS Data Analysis

Caption: Logical flow of data analysis in an HTS campaign.

References

Application Notes and Protocols for Deleobuvir Sodium in Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deleobuvir (formerly BI 207127) was an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a direct-acting antiviral (DAA), it was evaluated in combination with other DAAs, primarily the NS3/4A protease inhibitor faldaprevir, with and without ribavirin, for the treatment of chronic HCV infection.[1] Although its development was discontinued due to insufficient efficacy in Phase III clinical trials, particularly against genotype 1a, the data generated from its research provides valuable insights into the development of HCV inhibitors and the dynamics of combination antiviral therapy.[1]

These application notes provide a summary of the available data on Deleobuvir's in vitro efficacy, clinical trial outcomes in combination therapies, and its resistance profile. Detailed experimental protocols, based on methodologies cited in the literature, are also provided to aid in the design of similar research endeavors.

Data Presentation

In Vitro Efficacy of Deleobuvir

The in vitro potency of Deleobuvir was determined using HCV subgenomic replicon assays. The 50% effective concentration (EC50) values demonstrate its activity against different HCV genotypes and the impact of resistance-associated substitutions (RASs).

| Parameter | HCV Genotype 1a | HCV Genotype 1b | Reference |

| EC50 (nM) | 23 | 11 | [2] |

Clinical Efficacy of Deleobuvir in Combination Therapy (SOUND-C2 & SOUND-C3 Studies)

The SOUND-C2 and SOUND-C3 studies were key clinical trials that evaluated the efficacy and safety of Deleobuvir in combination with the protease inhibitor faldaprevir and ribavirin. The primary endpoint was the rate of sustained virologic response 12 weeks after the end of treatment (SVR12).

| Study | Treatment Regimen | HCV Genotype | SVR12 Rate | Reference |

| SOUND-C2 | Deleobuvir + Faldaprevir + Ribavirin | Genotype 1b | Up to 85% | [1] |

| SOUND-C3 | Deleobuvir + Faldaprevir + Ribavirin (16 weeks) | Genotype 1b | 95% | |

| SOUND-C3 | Deleobuvir + Faldaprevir + Ribavirin | Genotype 1a (IL28B non-CC) | 8-19% |

Note: The efficacy of this combination was significantly lower in patients with HCV genotype 1a.

Deleobuvir Resistance-Associated Substitutions (RASs)

The primary resistance-associated substitution for Deleobuvir is located at position P495 in the NS5B polymerase.

| RAS | Fold-change in EC50 (Genotype 1a) | Fold-change in EC50 (Genotype 1b) | Reference |

| P495L | 47-fold | 640-fold | |

| A421V + P495L | 150-fold | 1300-fold |

Note: The P495L substitution confers a significant decrease in susceptibility to Deleobuvir.

Drug-Drug Interaction Potential of Deleobuvir

In vitro studies and clinical observations assessed the potential for Deleobuvir and its major metabolites to interact with cytochrome P450 (CYP) enzymes.

| CYP Enzyme | Predicted AUC Ratio (in vitro) | Clinically Observed AUC Ratio | Reference |

| CYP1A2 | 2.92 | 1.64 | |

| CYP2C9 | 0.45 | 0.86 | |

| CYP3A4 | 0.97 (with metabolites) | 1.23 | |

| CYP3A4 | 6.15 (Deleobuvir alone) | 1.23 |

Note: The inclusion of metabolite data in the in vitro model improved the prediction of the clinical drug-drug interaction potential for CYP3A4.

Experimental Protocols

HCV Replicon Assay for Antiviral Potency Determination

This protocol describes a cell-based assay to determine the EC50 of an antiviral compound against HCV replication using a subgenomic replicon system.

Caption: Workflow for HCV Replicon Assay.

Materials:

-

Huh-7 human hepatoma cells harboring an HCV genotype 1a or 1b subgenomic replicon with a luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418 for selection.

-

Deleobuvir Sodium and other test compounds.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Methodology:

-

Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM without G418.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of Deleobuvir and control compounds in DMEM. The final concentration of DMSO should be kept below 0.5%.

-

Treatment: Remove the culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with no compound (vehicle control) and a known inhibitor as a positive control.

-